molecular formula C22H22N4O3S B2370847 (E)-1-(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one CAS No. 899748-88-0

(E)-1-(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one

Cat. No.: B2370847
CAS No.: 899748-88-0
M. Wt: 422.5
InChI Key: MUXMGASXXMHCCZ-VOTSOKGWSA-N
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Description

(E)-1-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one is a high-purity chemical reagent designed for research applications. This compound belongs to a class of molecules featuring a benzothiazole core linked to a nitrophenyl group via a piperazine-containing (E)-propenone bridge. The specific 5,6-dimethyl substitution on the benzothiazole ring and the (E)-configuration of the propenone linker are critical structural features that can influence its electronic properties, three-dimensional shape, and subsequent interactions with biological targets . While the exact research applications for this specific analog are still being explored, its close structural similarity to other patented benzothiazole derivatives suggests significant potential in medicinal chemistry and drug discovery research . These compounds are frequently investigated for their ability to modulate various enzymatic pathways and cellular receptors. The presence of the benzothiazole scaffold and the nitro group often confers interesting bioactivity, making this compound a valuable building block for developing novel therapeutic agents or biochemical probes. Researchers can utilize this compound for target identification, structure-activity relationship (SAR) studies, and in vitro pharmacological assays. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

(E)-1-[4-(5,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-15-12-19-20(13-16(15)2)30-22(23-19)25-10-8-24(9-11-25)21(27)7-6-17-4-3-5-18(14-17)26(28)29/h3-7,12-14H,8-11H2,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXMGASXXMHCCZ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N3CCN(CC3)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)SC(=N2)N3CCN(CC3)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one, a compound with a complex structure featuring a piperazine ring and a benzothiazole moiety, has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H22N4O3SC_{22}H_{22}N_{4}O_{3}S with a molecular weight of 422.5 g/mol. The presence of the nitro group and the heterocyclic rings contributes to its diverse biological properties.

PropertyValue
Molecular FormulaC22H22N4O3SC_{22}H_{22}N_{4}O_{3}S
Molecular Weight422.5 g/mol
CAS Number899748-91-5

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities, including:

1. Anticancer Activity
Studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation. For instance, compounds related to the benzothiazole moiety have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.

2. Antimicrobial Properties
Compounds containing piperazine and benzothiazole structures have been evaluated for antimicrobial activity. For example, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as antifungal properties.

3. Neuropharmacological Effects
The piperazine ring is known to interact with neurotransmitter receptors, which may contribute to potential antidepressant or anxiolytic effects. Research has indicated that modifications in the piperazine structure can enhance binding affinity to serotonin receptors.

The biological activity of (E)-1-(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one can be attributed to several mechanisms:

1. Enzyme Inhibition
The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism, thereby exerting its anticancer and antimicrobial effects.

2. DNA Interaction
The benzothiazole moiety can intercalate into DNA strands, disrupting replication processes and leading to cell death in rapidly dividing cells.

3. Receptor Modulation
Interactions with neurotransmitter receptors can modulate signaling pathways associated with mood regulation and anxiety.

Case Studies

Several studies have explored the biological activity of similar compounds:

Study 1: Anticancer Activity
A study published in PMC evaluated various benzothiazole derivatives against colon carcinoma HCT-116 cells, revealing an IC50 value of 6.2 μM for one derivative .

Study 2: Antimicrobial Evaluation
Research on thiazolidinone derivatives indicated significant antimicrobial activity against pathogenic bacteria, suggesting that structural modifications could enhance efficacy .

Study 3: Neuropharmacological Assessment
A study focused on novel piperazine derivatives showed promising antidepressant activity in animal models, demonstrating potential for further development .

Comparison with Similar Compounds

Core Structural Variations

The target compound’s closest analogs differ in substituents on the piperazine ring and the aromatic moieties. Key examples include:

Compound Name Piperazine Substituent Aryl Group (Enone Position) Molecular Formula Key Features
Target Compound 5,6-Dimethylbenzo[d]thiazol-2-yl 3-Nitrophenyl C₂₂H₂₁N₃O₃S (est.) Enhanced lipophilicity from dimethylbenzothiazol; nitro for electronic effects
(E)-1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one 2-Methoxyphenyl 3-Nitrophenyl C₂₀H₂₀N₂O₄ Methoxy improves solubility; retains nitro for similar electronic effects
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one Bis(4-methoxyphenyl)methyl 4-Ethoxy-3-methoxyphenyl C₃₃H₃₇N₂O₅ Bulky substituent increases steric hindrance; multiple alkoxy groups
(E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenylprop-2-en-1-one 1,3-Benzodioxol-5-ylmethyl 2-Methoxyphenyl C₂₈H₂₅N₂O₄S Benzodioxole enhances metabolic stability; methoxy for solubility

Crystallographic and Structural Insights

Crystal structures of related compounds (e.g., ) reveal planar enone systems and intermolecular interactions (e.g., C–H···O, π-π stacking).

Preparation Methods

Preparation of 5,6-Dimethylbenzo[d]thiazol-2-amine

The 5,6-dimethylbenzo[d]thiazole scaffold is synthesized via cyclization of 2-amino-4,5-dimethylthiophenol with cyanogen bromide (CNBr) in ethanol under reflux (72–78°C, 6–8 hours). Alternative methods use 2-chloro-5,6-dimethylbenzothiazole as a precursor, where the chlorine atom is displaced by piperazine via nucleophilic aromatic substitution (NAS).

Reaction Conditions :

  • 2-Chloro-5,6-dimethylbenzothiazole (1 equiv), piperazine (1.2 equiv)
  • Solvent: Dimethylformamide (DMF) or toluene
  • Catalyst: Triethylamine (TEA)
  • Temperature: 110–120°C, 12–24 hours
  • Yield: 65–78%

Claisen-Schmidt Condensation for Chalcone Formation

Reaction of 4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)acetophenone with 3-Nitrobenzaldehyde

The α,β-unsaturated ketone is formed via Claisen-Schmidt condensation between 4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)acetophenone and 3-nitrobenzaldehyde under basic conditions.

Procedure :

  • Ketone : 4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)acetophenone (1 equiv)
  • Aldehyde : 3-Nitrobenzaldehyde (1.2 equiv)
  • Base : 40% NaOH or KOH in ethanol
  • Conditions : Reflux at 80°C for 4–6 hours
  • Workup : Acidification with HCl, filtration, and recrystallization (ethanol/water)
  • Yield : 60–70%

Mechanistic Insight :
The base deprotonates the acetophenone α-hydrogen, enabling nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration forms the trans (E)-configured double bond due to steric hindrance.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time and improves yield:

  • Reactants : Same as above
  • Solvent : Ethanol or PEG-400
  • Conditions : 150 W, 100°C, 15–20 minutes
  • Yield : 75–85%

Green Chemistry Approaches

Eco-friendly methods use thiamine hydrochloride (vitamin B1) as a catalyst in water or glycerol:

  • Catalyst : 10 mol% thiamine
  • Solvent : Glycerol/water (1:1)
  • Temperature : 70°C, 3 hours
  • Yield : 68–72%

Purification and Characterization

Crystallization

The crude product is recrystallized from ethanol or ethyl acetate/hexane (3:7) to obtain pale-yellow crystals.

Chromatographic Methods

  • Column Chromatography : Silica gel, eluent: ethyl acetate/hexane (1:1)
  • HPLC : C18 column, acetonitrile/water (70:30), retention time ≈ 6.2 minutes

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.43 (s, 1H, Ar-H), 8.21–7.98 (m, 3H, Ar-H), 7.72 (d, J = 15.6 Hz, 1H, CH=), 6.89 (d, J = 15.6 Hz, 1H, CH=), 3.82–3.65 (m, 8H, piperazine-H), 2.42 (s, 6H, CH₃).
  • ESI-MS : m/z 447.2 [M+H]⁺.

Comparative Analysis of Methods

Method Conditions Yield Advantages References
Traditional Claisen NaOH/EtOH, reflux 60–70% Scalability, low cost
Microwave-Assisted PEG-400, 100°C, 15 min 75–85% Rapid, high yield
Green Synthesis Thiamine, glycerol 68–72% Eco-friendly, mild conditions

Challenges and Optimization

  • Stereoselectivity : The E-isomer predominates (>95%) due to kinetic control; trace Z-isomers are removed via recrystallization.
  • Nitro Group Stability : Avoid prolonged heating to prevent reduction of the nitro group.
  • Piperazine Solubility : Use polar aprotic solvents (DMF, DMSO) to enhance reactivity.

Industrial Applications and Patents

Patent EP3710440B1 discloses piperazine-benzothiazole derivatives as kinase inhibitors, validating the pharmacological relevance of this scaffold. The compound’s nitro group enhances electron-deficient character, improving binding to biological targets.

Q & A

Q. What are the established synthetic routes for (E)-1-(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Condensation : React a 5,6-dimethylbenzothiazole derivative with piperazine under reflux in toluene or DMF, catalyzed by bases like K₂CO₃ .

Enone Formation : Introduce the (E)-3-(3-nitrophenyl)prop-2-en-1-one moiety via Claisen-Schmidt condensation between a ketone and 3-nitrobenzaldehyde under acidic or basic conditions .

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. Example Reaction Conditions Table

StepReagents/ConditionsSolventCatalystYield Range
15,6-dimethylbenzothiazole, piperazineTolueneK₂CO₃60–70%
23-nitrobenzaldehyde, ketone derivativeEthanolNaOH50–65%

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., E/Z configuration of the enone) and piperazine ring substitution .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • HPLC : Assess purity (>95% required for biological assays) using C18 columns and UV detection at λ = 254 nm .
  • X-ray Crystallography : Resolve ambiguous stereochemistry if recrystallization yields suitable crystals .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for condensation steps to enhance solubility of aromatic intermediates .
  • Catalyst Optimization : Replace K₂CO₃ with DBU (1,8-diazabicycloundec-7-ene) to reduce side reactions in piperazine coupling .
  • Temperature Control : Use microwave-assisted synthesis to shorten reaction times (e.g., 30 minutes at 100°C vs. 12 hours under reflux) .
  • Design of Experiments (DOE) : Apply factorial design to test variables (molar ratios, solvent volume) and identify optimal parameters .

Q. How should researchers address discrepancies in reported solubility or stability data?

Methodological Answer:

  • Controlled Solubility Testing : Measure solubility in DMSO, ethanol, and PBS (pH 7.4) using UV-Vis spectroscopy at λ_max (e.g., ~350 nm for nitro groups) .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to identify decomposition products .
  • Cross-Validation : Compare results with structurally analogous compounds (e.g., benzothiazole-piperazine hybrids) to contextualize findings .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace 3-nitrophenyl with 4-cyanophenyl) to assess electronic effects on bioactivity .
  • Molecular Docking : Model interactions with target proteins (e.g., kinases or antimicrobial enzymes) using software like AutoDock Vina .
  • Biological Assays : Test against reference compounds (e.g., thiazolidinediones for antidiabetic activity) to benchmark potency .

Q. Example SAR Table

ModificationBiological Activity TrendKey Finding
Nitro → Methoxy (para)Reduced antimicrobial activityElectron-withdrawing groups enhance reactivity
Piperazine → HomopiperazineImproved solubilityRing expansion alters pharmacokinetics

Q. How can researchers validate the biological activity of this compound against known standards?

Methodological Answer:

  • Dose-Response Curves : Perform IC₅₀ assays (e.g., MTT for cytotoxicity) using positive controls like doxorubicin or ciprofloxacin .
  • Enzyme Inhibition : Test against acetylcholinesterase or β-lactamase with colorimetric substrates (e.g., Ellman’s reagent) .
  • In Silico Screening : Use PubChem BioActivity data to compare with structurally related bioactive compounds .

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